

Ternatumoside II: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: Ternatumoside II

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This technical guide provides an in-depth overview of the discovery and isolation of **Ternatumoside II**, a flavonoid glycoside identified from a natural source. The document details the experimental protocols, quantitative data, and logical workflows involved in its extraction, purification, and structural elucidation, based on the foundational research in the field.

Discovery of Ternatumoside II

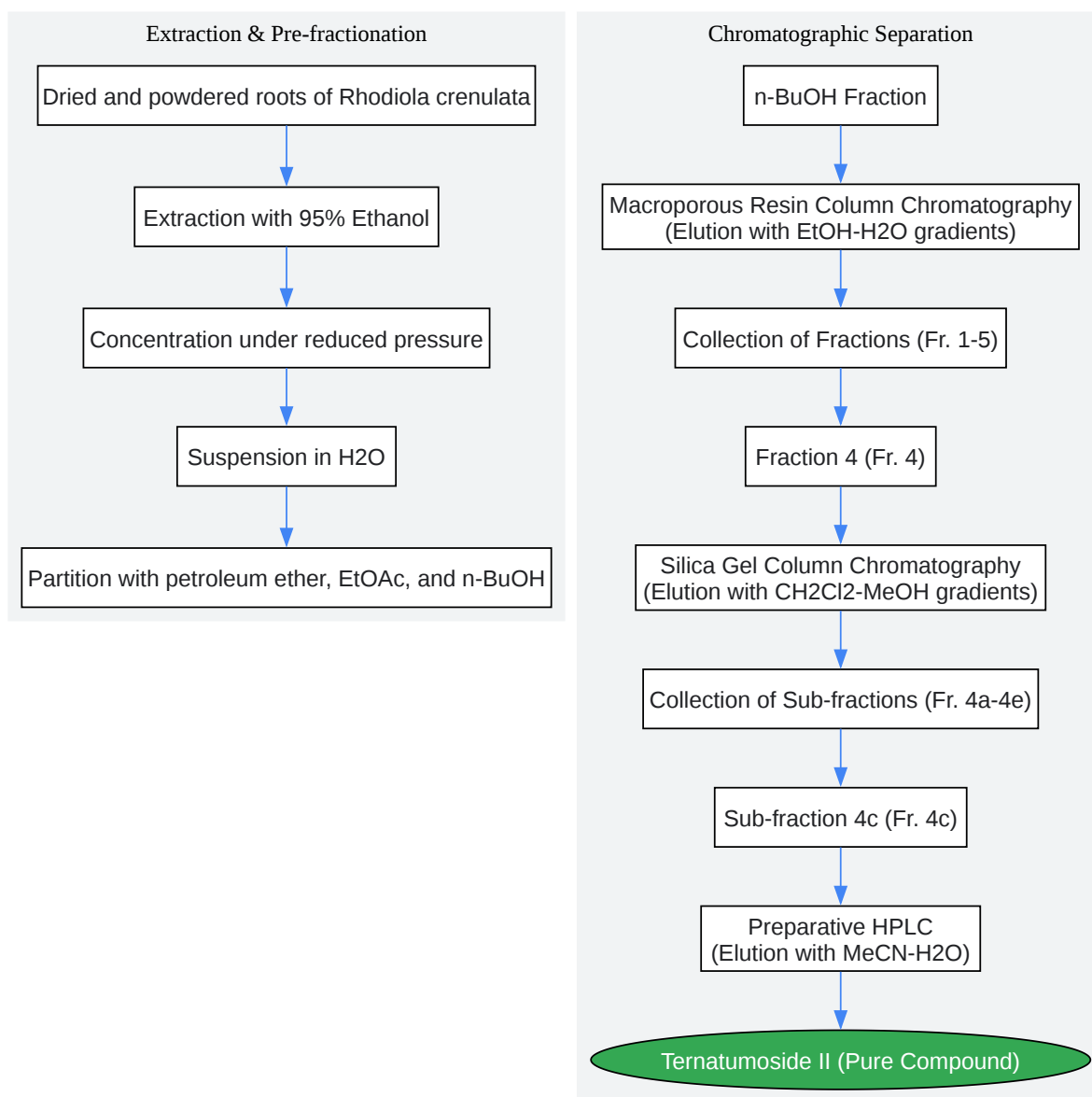
Ternatumoside II was first reported as a novel flavonoid glycoside isolated from the roots of the plant *Rhodiola crenulata*.^[1] The discovery was part of a broader investigation into the phenolic constituents of this plant, which is known for its use in traditional medicine. The research, published in 2015, led to the identification of several compounds, with **Ternatumoside II** being one of the newly characterized molecules.^[1]

Isolation from Natural Sources

The isolation of **Ternatumoside II** from *Rhodiola crenulata* is a multi-step process involving extraction, fractionation, and repeated chromatographic separations. The general workflow is designed to separate compounds based on their polarity and molecular weight.

Experimental Workflow

The following diagram illustrates the key stages in the isolation of **Ternatumoside II** from the roots of *Rhodiola crenulata*.



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Figure 1: Experimental workflow for the isolation of **Ternatumoside II**.

Detailed Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation of **Ternatumoside II**.

2.2.1. Plant Material and Extraction:

- The dried and powdered roots of *Rhodiola crenulata* (10 kg) were extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours.
- The combined extracts were then concentrated under reduced pressure to yield a crude extract.

2.2.2. Fractionation:

- The crude extract was suspended in water (H₂O) and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- The resulting n-BuOH fraction was concentrated and subjected to further chromatographic separation.

2.2.3. Chromatographic Separation:

- **Macroporous Resin Column Chromatography:** The n-BuOH fraction was applied to a macroporous resin column and eluted with a gradient of EtOH-H₂O (30:70, 50:50, 70:30, and 95:5, v/v) to yield five fractions (Fr. 1–5).
- **Silica Gel Column Chromatography:** Fraction 4 (Fr. 4) was separated on a silica gel column using a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:1 to 10:1 (v/v) to obtain five sub-fractions (Fr. 4a–4e).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Sub-fraction 4c (Fr. 4c) was purified by preparative HPLC using a mobile phase of acetonitrile-water (MeCN-H₂O) to yield pure **Ternatumoside II**.

Structural Elucidation and Data

The structure of **Ternatumoside II** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ternatumoside II**.

Table 1: ^1H -NMR Data for **Ternatumoside II** (in DMSO- d_6)

Position	δH (ppm)	J (Hz)
2'	7.95	d, 2.0
5'	6.90	d, 8.5
6'	7.90	dd, 8.5, 2.0
3	6.50	s
6	6.20	d, 2.0
8	6.45	d, 2.0
1"	5.10	d, 7.5

| Other sugar protons | 3.10-3.80 | m |

Table 2: ^{13}C -NMR Data for **Ternatumoside II** (in DMSO- d_6)

Position	δC (ppm)	Position	δC (ppm)
2	164.2	1'	121.5
3	103.5	2'	115.0
4	182.0	3'	145.5
5	161.5	4'	148.5
6	98.8	5'	116.2
7	163.0	6'	122.5
8	94.0	1''	100.8
9	156.5	2''	73.2
10	105.5	3''	76.5
		4''	70.0
		5''	77.2

||| 6'' | 61.0 |

Table 3: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Found m/z
[M + H]⁺	C₂₁H₂₁O₁₁	Value not available in abstract

| [M + Na]⁺ | C₂₁H₂₀O₁₁Na | Value not available in abstract |

Note: Specific m/z values from HRESIMS were not available in the abstract and would require access to the full publication.

Biological Activity

Preliminary biological activity screening has been conducted for **Ternatumoside II**.

Antioxidant Activity

Ternatumoside II has demonstrated radical-scavenging properties. The following table summarizes its activity in two common antioxidant assays.

Table 4: In Vitro Antioxidant Activity of **Ternatumoside II**

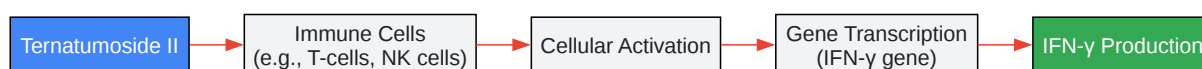
Assay	IC ₅₀ (μM)
DPPH Radical Scavenging	260.5

| ABTS Radical Scavenging | 320.2 |

Immunomodulatory Activity

Ternatumoside II has been shown to stimulate the production of Interferon-gamma (IFN-γ), suggesting potential immunomodulatory effects.[1] The signaling pathway for IFN-γ production typically involves the activation of immune cells, such as T-cells and Natural Killer (NK) cells, leading to the transcription and secretion of IFN-γ.

The following diagram provides a generalized logical relationship for the observed immunomodulatory activity.



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Figure 2: Logical pathway of IFN-γ production stimulated by **Ternatumoside II**.

Conclusion

Ternatumoside II is a flavonoid glycoside with demonstrated antioxidant and potential immunomodulatory activities. Its discovery from *Rhodiola crenulata* adds to the growing body of knowledge on the diverse phytochemicals present in this plant. The detailed isolation and characterization protocols provided in this guide offer a valuable resource for researchers interested in natural product chemistry, drug discovery, and the further investigation of

Ternatumoside II for its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and explore its pharmacological applications.

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References

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